molecular formula C11H13N3O B2439003 3-hydrazinylidene-1-propyl-2,3-dihydro-1H-indol-2-one CAS No. 726151-82-2

3-hydrazinylidene-1-propyl-2,3-dihydro-1H-indol-2-one

Cat. No. B2439003
CAS RN: 726151-82-2
M. Wt: 203.245
InChI Key: ZEDJVEJVFZMZLG-UHFFFAOYSA-N
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Description

“3-hydrazinylidene-1-propyl-2,3-dihydro-1H-indol-2-one” is a chemical compound with the CAS Number: 726151-82-2 . Its IUPAC name is (3Z)-1-propyl-1H-indole-2,3-dione 3-hydrazone . The compound has a molecular weight of 203.24 .


Molecular Structure Analysis

The InChI code for “3-hydrazinylidene-1-propyl-2,3-dihydro-1H-indol-2-one” is 1S/C11H13N3O/c1-2-7-14-9-6-4-3-5-8(9)10(13-12)11(14)15/h3-6H,2,7,12H2,1H3/b13-10- . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The predicted boiling point is 363.7±25.0 °C , and the predicted density is 1.25±0.1 g/cm3 . The predicted pKa is -2.17±0.20 .

Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

Indole derivatives have garnered attention due to their potential therapeutic effects. Among these, 3-hydrazinylidene-1-propyl-2,3-dihydro-1H-indol-2-one stands out. Research has shown that certain indolinone derivatives exhibit anti-inflammatory and analgesic properties. For instance, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have demonstrated promising effects in preclinical studies .

Privileged Structure for Receptor Binding

Indolinones, including 3-hydrazinylidene-1-propyl-2,3-dihydro-1H-indol-2-one , possess a bicyclic structure with a benzene ring fused to 2-pyrrolidone. These substituted indolinones are considered “privileged structures” due to their excellent binding affinity for various receptors. Researchers have identified this scaffold as a key component in several approved drugs .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-diazenyl-1-propylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-7-14-9-6-4-3-5-8(9)10(13-12)11(14)15/h3-6,12,15H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUSOVNOFNNNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C1O)N=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24833085
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-hydrazinylidene-1-propyl-2,3-dihydro-1H-indol-2-one

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